![molecular formula C25H28FN5O3S B2462148 5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-00-8](/img/structure/B2462148.png)

5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

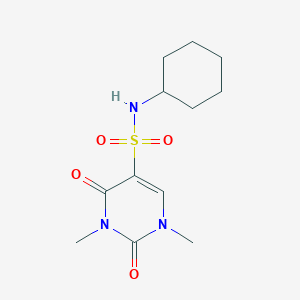

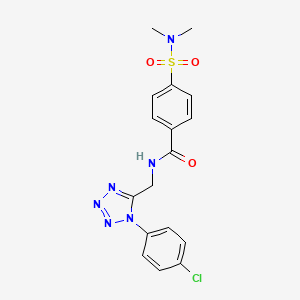

The compound is a complex organic molecule with several functional groups, including a thiazolo[3,2-b][1,2,4]triazol ring, a piperazine ring, and two phenyl rings, one of which is dimethoxy-substituted and the other is fluorine-substituted .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The presence of the thiazolo[3,2-b][1,2,4]triazol ring, the piperazine ring, and the phenyl rings suggest that it might undergo a variety of chemical reactions .Applications De Recherche Scientifique

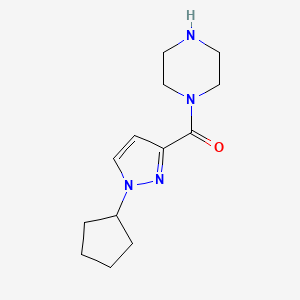

Synthesis and Antimicrobial Activities

Research has explored the synthesis and antimicrobial activities of various 1,2,4-triazole derivatives, which are structurally related to the mentioned compound. These derivatives have shown promising antimicrobial properties against a range of microorganisms. For instance, the synthesis of novel 1,2,4-triazole derivatives has been explored, demonstrating moderate to good antimicrobial activities against tested strains (Bektaş et al., 2007). This research area is significant as it contributes to the development of new antimicrobial agents that could address the challenge of antibiotic resistance.

Neuroleptic Activity

The neuroleptic (antipsychotic) activity of compounds structurally related to "5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" has also been investigated. A series of oxazolone derivatives with neuroleptic activity were synthesized and evaluated, showing that several compounds exhibit significant neuroleptic activity with a low incidence of extrapyramidal side effects, which are common adverse effects associated with many antipsychotic drugs (Cascio et al., 1989). This line of research is crucial for developing safer antipsychotic medications with improved patient compliance and reduced side effects.

Safety and Hazards

Orientations Futures

Mécanisme D'action

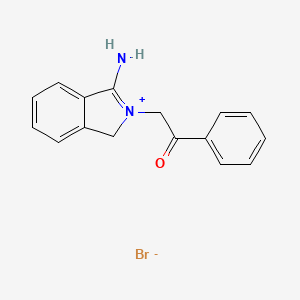

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on in silico studies, this compound showed a good potential as an inhibitor for dengue virus type 2 (den2) ns2b/ns3 serine protease . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, thereby preventing the progression of the viral life cycle.

Biochemical Pathways

Given its potential role as a viral protease inhibitor, it may interfere with the replication of the dengue virus by inhibiting the ns2b/ns3 serine protease, an enzyme crucial for the post-translational processing of the viral polyprotein .

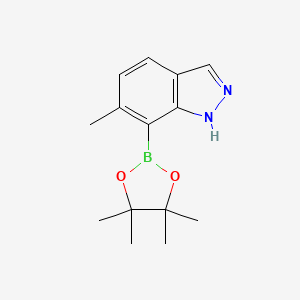

Pharmacokinetics

The introduction of a fluorine atom into an organic molecule, as seen in this compound, may lead to significant influences on its physical properties , potentially affecting its pharmacokinetic profile.

Result of Action

Given its potential inhibitory effect on the den2 ns2b/ns3 serine protease , it may prevent the maturation of viral proteins, thereby inhibiting the replication of the dengue virus.

Propriétés

IUPAC Name |

5-[(3,4-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN5O3S/c1-4-21-27-25-31(28-21)24(32)23(35-25)22(16-9-10-19(33-2)20(15-16)34-3)30-13-11-29(12-14-30)18-8-6-5-7-17(18)26/h5-10,15,22,32H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQUQROSOYIGOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2462069.png)

![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)

![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)

![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462083.png)

![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2462086.png)